![molecular formula C13H12Cl2N2O2S B4412237 2-[(3,4-dichlorobenzyl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B4412237.png)
2-[(3,4-dichlorobenzyl)thio]-N-(5-methyl-3-isoxazolyl)acetamide
Overview
Description
2-[(3,4-dichlorobenzyl)thio]-N-(5-methyl-3-isoxazolyl)acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent. It is commonly referred to as Dicloxacillin, which is a semi-synthetic antibiotic that is used to treat bacterial infections.
Mechanism of Action
Dicloxacillin belongs to the class of antibiotics known as beta-lactams, which act by inhibiting the activity of PBPs. PBPs are enzymes that are involved in the synthesis of bacterial cell walls. Dicloxacillin binds to the active site of PBPs and prevents them from catalyzing the transpeptidation reaction, which is necessary for the cross-linking of peptidoglycan chains in the bacterial cell wall. This leads to the weakening and eventual rupture of the bacterial cell wall, resulting in bacterial cell death.
Biochemical and Physiological Effects:
Dicloxacillin has been shown to have a broad spectrum of activity against Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pyogenes, and Streptococcus pneumoniae. It is not effective against Gram-negative bacteria due to the presence of an outer membrane that prevents the drug from reaching the bacterial cell wall.
Advantages and Limitations for Lab Experiments
Dicloxacillin is a widely used antibiotic in laboratory experiments due to its broad spectrum of activity against Gram-positive bacteria. It is relatively inexpensive and readily available, making it an attractive option for researchers. However, it has limited efficacy against Gram-negative bacteria and can lead to the development of antibiotic resistance.
Future Directions
There are several future directions for the research and development of Dicloxacillin. One area of focus is the development of new beta-lactam antibiotics that are effective against Gram-negative bacteria. Another area of research is the development of novel antibacterial agents that target alternative pathways in bacterial cell wall synthesis. Additionally, there is a need for further research into the mechanisms of antibiotic resistance and the development of strategies to combat this growing problem.
Scientific Research Applications
Dicloxacillin has been widely used in scientific research due to its antibacterial properties. It is commonly used to study the mechanism of action of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. Dicloxacillin inhibits the activity of PBPs, which leads to the disruption of bacterial cell wall synthesis and ultimately, bacterial cell death. This makes Dicloxacillin an important tool for studying bacterial cell wall synthesis and the development of new antibacterial agents.
properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2S/c1-8-4-12(17-19-8)16-13(18)7-20-6-9-2-3-10(14)11(15)5-9/h2-5H,6-7H2,1H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWDHXINVCLMIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSCC2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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